Xanthocillin X permethyl ether

描述

Xanthocillin X dimethyl ether has been reported in Aspergillus fumigatus and Aspergillus with data available.

inhibits production of amyloid beta-peptide (1-42); isolated from Dichotomomyces cejpii; structure in first source

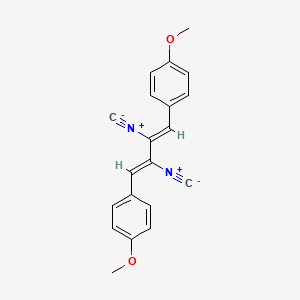

Structure

3D Structure

属性

IUPAC Name |

1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKZMXOJMQCHRI-AXPXABNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146596 |

Source

|

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-33-9 |

Source

|

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthocillin dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOCILLIN X DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Xanthocillin X permethyl ether" OR "Xanthocillin X dimethyl ether"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Xanthocillin X dimethyl ether, also known as Xanthocillin X permethyl ether. This natural product, isolated from fungal extracts, has garnered significant scientific interest due to its diverse biological activities. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

I. Core Compound Information

Xanthocillin X dimethyl ether is a naturally occurring isocyanide with the molecular formula C₂₀H₁₆N₂O₂ and a molecular weight of 316.35 g/mol .[1][2] It has been identified in fungal species such as Aspergillus sp. and Scedosporium apiospermum.[3][4] The compound is recognized for its potential therapeutic applications, including anti-proliferative effects against cancer, antibacterial activity, and the ability to lower Amyloid-β-42 (Aβ-42) levels, suggesting relevance in Alzheimer's disease research.[1][3][4][5][6][7]

II. Quantitative Data Summary

The following tables summarize the key quantitative data reported for Xanthocillin X dimethyl ether across various biological assays.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | [4] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Type | MIC (µM) | Citation |

| Acinetobacter baumannii ATCC17978 | Gram-Negative | > 16 | [8][9] |

| A. baumannii ATCC17978 ΔadeBΔadeJ | Gram-Negative | Comparable to Xanthocillin X | [8][9] |

III. Mechanism of Action

The primary mechanism of action for Xanthocillin X dimethyl ether involves its interaction with heme, an iron-containing porphyrin essential for various cellular processes.

1. Heme Sequestration:

Xanthocillin X dimethyl ether directly binds to hemin (B1673052) (the oxidized form of heme) in vitro.[3] This interaction is characterized by a shift in the UV-Vis absorption spectrum of hemin from 390 nm to 440 nm in a dose-dependent manner upon the addition of the compound.[3] This binding leads to the biochemical inactivation of heme.[3]

2. Disruption of Mitochondrial Function in Cancer:

In the context of triple-negative breast cancer (TNBC), Xanthocillin X dimethyl ether translocates into the mitochondria.[3] Within the mitochondria, it interacts with hemoproteins, particularly cytochromes, which are crucial components of the electron transport chain (ETC).[3] This interaction disrupts the ETC, inhibits the activity of mitochondrial complexes, and ultimately inactivates mitochondrial respiration, contributing to its anti-proliferative effects.[3]

3. Dysregulation of Heme Biosynthesis in Bacteria:

As an antibacterial agent against pathogens like Acinetobacter baumannii, Xanthocillin X dimethyl ether's ability to sequester cellular regulatory heme is a key mechanism.[8][10] This sequestration prevents heme from binding to its cognate enzyme pockets, leading to uncontrolled cofactor biosynthesis and the accumulation of porphyrins.[8][11] This accumulation results in cellular stress and contributes to the bactericidal effect.[8][11]

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro Cell Proliferation Assay (SRB Assay)

This protocol is used to assess the anti-proliferative effects of Xanthocillin X dimethyl ether on cancer cell lines.[4]

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Compound Treatment: Add Xanthocillin X dimethyl ether at the desired concentrations and incubate for the specified time at 37 °C.

-

Cell Fixation: Fix the cultures with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Staining: Stain the fixed cells for 10 minutes with 0.4% (w/v) Sulforhodamine B (SRB).

-

Data Analysis: Quantify the stained cell mass to determine the inhibition of cell proliferation and calculate IC₅₀ values.

2. Heme Binding Assay (UV-Vis Spectroscopy)

This assay demonstrates the direct binding of Xanthocillin X dimethyl ether to hemin.[3]

-

Preparation: Prepare solutions of hemin and Xanthocillin X dimethyl ether in a suitable buffer.

-

Measurement: Record the UV-Vis absorption spectrum of hemin alone (typically showing a peak at 390 nm).

-

Titration: Add increasing concentrations of Xanthocillin X dimethyl ether to the hemin solution.

-

Analysis: Observe the dose-dependent shift in the absorption peak to 440 nm, indicating a direct interaction.[3]

3. Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the antibacterial potency of Xanthocillin X dimethyl ether.[8]

-

Bacterial Culture: Grow bacterial strains to a specific optical density in appropriate culture media.

-

Compound Dilution: Prepare a series of dilutions of Xanthocillin X dimethyl ether in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions for bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes.

Caption: Mechanism of action of Xanthocillin X dimethyl ether in triple-negative breast cancer (TNBC) cells.

Caption: Antibacterial mechanism of Xanthocillin X dimethyl ether through heme sequestration.

Caption: Workflow for determining the in vitro anti-proliferative activity of Xanthocillin X dimethyl ether.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,1'-((1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl)bis(4-methoxybenzene) | C20H16N2O2 | CID 6444453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme | MDPI [mdpi.com]

- 4. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivochem.net [invivochem.net]

- 6. immunomart.com [immunomart.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

What are the physical and chemical properties of Xanthocillin X permethyl ether?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Xanthocillin X permethyl ether, a natural product with significant therapeutic potential. The information is curated for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Physicochemical Properties

This compound, a derivative of the isocyanide antibiotic Xanthocillin X, is a solid compound at room temperature.[1] It is also recognized by its synonym, Xanthocillin X dimethyl ether. Key identifying information and physical constants are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 316.35 g/mol | [1][2] |

| CAS Number | 4464-33-9 | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in DMSO (5 mg/mL) |

Note: A specific melting point for this compound has not been definitively reported in the available literature. The parent compound, Xanthocillin, has a reported melting point of 200 °C (with decomposition).

Spectroscopic and Chemical Characteristics

Chemical Reactivity and Biological Interactions:

This compound is a natural product isolated from fungal sources such as Dichotomomyces cejpii and Basipetospora sp.[4] Its primary biological activities of interest include:

-

Aβ-42 Lowering Activity: It has been identified as an agent that can lower the levels of amyloid-beta 42, a peptide strongly implicated in the pathology of Alzheimer's disease.[2][4]

-

Anti-proliferative Effects: The compound exhibits anti-proliferative activity against certain cancer cell lines. This effect is attributed to its ability to bind with mitochondrial heme, leading to mitochondrial dysfunction.

The isocyanide functional groups are key to its biological activity, particularly in its interaction with heme.

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of all physical properties are not extensively published, the following represents a standard procedure for the preparation of stock solutions, a critical step in many experimental workflows.

Protocol for Preparation of Stock Solutions:

A common method for preparing stock solutions of this compound for in vitro and in vivo studies involves the use of Dimethyl Sulfoxide (DMSO) followed by further dilution.

-

Objective: To prepare a homogenous stock solution for experimental use.

-

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Deionized water (ddH₂O)

-

Vortex mixer

-

Ultrasonic bath

-

-

Procedure:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).

-

Use an ultrasonic bath to aid dissolution if necessary.[5]

-

For in vivo formulations, a co-solvent system is often employed. A typical procedure involves the sequential addition of PEG300, Tween 80, and ddH₂O to the DMSO stock solution, with thorough mixing after each addition to ensure clarity.[5]

-

Visualizing Molecular Interactions and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for preparing a stock solution.

References

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Xanthocillin X Permethyl Ether

For Immediate Release

[City, State] – December 11, 2025 – Xanthocillin X permethyl ether, a derivative of the fungal natural product Xanthocillin X, has emerged as a molecule of significant interest for researchers in oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of its core mechanism of action, consolidating current scientific understanding for researchers, scientists, and drug development professionals. The primary mode of action identified for this compound involves the direct binding to and depletion of mitochondrial heme, leading to a cascade of cellular events that culminate in its observed biological activities.

Core Mechanism: Heme Sequestration and Mitochondrial Disruption

This compound, also known as Xanthocillin X dimethyl ether (XanDME), exerts its biological effects primarily through its interaction with heme, an essential iron-containing cofactor.[1][2][3] The two isonitrile groups within the molecule's structure are proposed to be critical for this interaction, enabling it to directly bind to hemin (B1673052), the oxidized form of heme.[1][2] This binding has been demonstrated in vitro and leads to a significant alteration of the hemin absorption spectrum.[2]

The sequestration of intracellular regulatory heme by this compound has profound consequences, particularly within the mitochondria.[1] By binding to mitochondrial cytochromes, which are crucial hemoproteins, the compound disrupts the electron transport chain (ETC).[1] This interference inhibits the activity of mitochondrial complexes and impairs mitochondrial respiration, ultimately leading to a decrease in cellular ATP production.[1][2] The resulting mitochondrial dysfunction is a key contributor to the anti-proliferative effects observed in cancer cells.[1][2]

Anti-Proliferative Activity in Triple-Negative Breast Cancer

A significant body of research has focused on the anti-cancer properties of this compound, particularly against triple-negative breast cancer (TNBC), a notoriously challenging subtype to treat.[1] The compound has been shown to selectively inhibit the proliferation of TNBC cell lines in a dose-dependent manner.[1] The vulnerability of these cells to mitochondrial inhibitors likely underlies this selectivity.[1] Notably, the inhibitory effects of this compound on cell proliferation and colony formation can be significantly attenuated by pretreatment with hemin, further solidifying the central role of heme depletion in its mechanism.[1]

Quantitative Data: Anti-Proliferative Activity

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | [1] |

| MCF10A | Normal Breast Epithelial | 5.5 | [1] |

Broader Biological Activities and Future Directions

Beyond its anti-cancer effects, this compound has been noted for a range of other pharmacological activities, including antiviral, antibacterial, and effects against thrombocytopenia and Alzheimer's disease.[1][2] The parent compound, Xanthocillin X, has demonstrated potent antibacterial activity against various Gram-negative bacteria, including the high-priority pathogen Acinetobacter baumannii.[3][4][5] The mechanism in bacteria also involves the dysregulation of heme biosynthesis, suggesting a conserved mode of action across different biological systems.[3][4][5]

Furthermore, this compound has been identified as a compound with Aβ-42 lowering activity, indicating its potential as a therapeutic agent for Alzheimer's disease.[6][7][8] The precise mechanism underlying this effect is an area of ongoing investigation.

Future research will likely focus on optimizing the therapeutic index of this compound, exploring its efficacy in various preclinical models, and further elucidating the nuances of its interactions with heme and heme-dependent pathways in different disease contexts.

Experimental Protocols

Heme Binding Assay (in vitro)

To assess the direct binding of this compound to heme, UV-visible absorption spectroscopy is utilized.[2] A solution of hemin in a suitable buffer (e.g., phosphate-buffered saline) is prepared, and its baseline absorption spectrum (typically with a Soret peak around 390-400 nm) is recorded.[2] Increasing concentrations of this compound are then titrated into the hemin solution. Changes in the absorption spectrum, such as a shift in the Soret peak and changes in absorbance intensity, are monitored to characterize the binding interaction.[2]

Cellular Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines can be quantified using assays such as the MTS assay.[9] Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[9] After the treatment period, the MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells. The absorbance is then measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Mitochondrial Respiration Analysis

The impact of this compound on mitochondrial function can be evaluated by measuring the cellular oxygen consumption rate (OCR). This is typically performed using specialized instrumentation like the Seahorse XF Analyzer. Cells are seeded in a Seahorse XF microplate and treated with the compound. The OCR is then measured in real-time under basal conditions and after the sequential injection of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing the Mechanism

To further clarify the mechanism of action, the following diagrams illustrate the key molecular interactions and their cellular consequences.

Figure 1: Proposed mechanism of action of this compound.

Figure 2: A generalized experimental workflow for investigating the mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. invivochem.net [invivochem.net]

- 9. researchgate.net [researchgate.net]

The Role of Xanthocillin X Permethyl Ether in Heme Binding and Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthocillin X permethyl ether (XanDME), a naturally occurring isocyanide, has demonstrated significant anti-proliferative effects, particularly in cancer cell lines. The primary mechanism of action involves its direct interaction with intracellular heme, a critical prosthetic group for numerous hemoproteins. This interaction leads to the sequestration and depletion of the regulatory heme pool, precipitating a cascade of events culminating in profound mitochondrial dysfunction and subsequent cell death. This technical guide provides an in-depth analysis of the role of XanDME in heme binding and the consequential mitochondrial impairment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism: Heme Sequestration by this compound

This compound possesses two isonitrile functional groups which are proposed to be responsible for its ability to bind to the iron atom within the porphyrin ring of heme.[1] This binding has been confirmed through various in vitro assays, demonstrating a direct and dose-dependent interaction. The sequestration of heme by XanDME leads to its biochemical inactivation, preventing its incorporation into essential hemoproteins.[1]

Evidence of Heme Binding

The interaction between XanDME and hemin (B1673052) (the oxidized form of heme) can be monitored spectrophotometrically. Hemin exhibits a characteristic Soret absorption peak at approximately 390 nm.[1] Upon the addition of XanDME, a significant bathochromic shift (redshift) of this peak to around 440 nm is observed, with a concomitant increase in absorbance.[1] This spectral change is indicative of a direct binding event and occurs in a dose-dependent manner.[1]

Table 1: Illustrative Quantitative Data for Hemin-XanDME Binding via UV-Vis Spectroscopy

| XanDME Concentration (µM) | Absorbance at 440 nm (Arbitrary Units) |

| 0 | 0.15 |

| 5 | 0.35 |

| 10 | 0.60 |

| 20 | 0.95 |

| 40 | 1.30 |

| Note: This table represents illustrative data based on the described dose-dependent increase in absorbance. Actual values would be dependent on specific experimental conditions. |

Biochemical Inactivation of Heme

The binding of XanDME to heme results in its functional inactivation. This can be demonstrated through assays that rely on the catalytic activity of heme.

Heme can be degraded in the presence of glutathione (B108866) (GSH).[1] Pre-incubation of hemin with XanDME prevents this GSH-mediated decomposition in a dose-dependent manner, indicating that the binding of XanDME protects heme from degradation and renders it biochemically inert.[1]

Table 2: Illustrative Quantitative Data for Inhibition of GSH-Mediated Hemin Decomposition

| XanDME Concentration (µM) | Hemin Decomposition (% of Control) |

| 0 | 100 |

| 10 | 65 |

| 25 | 30 |

| 50 | 10 |

| Note: This table is an illustrative representation of the dose-dependent inhibition described in the literature. |

Hemin can act as a cofactor for peroxidase enzymes. The peroxidase activity, which can be monitored by the oxidation of a chromogenic substrate, is significantly inhibited when hemin is pre-incubated with XanDME.[1] This further confirms the biochemical inactivation of heme.

Table 3: Illustrative Quantitative Data for In Vitro Peroxidase Activity Inhibition

| Condition | Peroxidase Activity (Rate of Absorbance Change at 570 nm) |

| Hemin alone | 0.05 AU/min |

| Hemin + XanDME (25 µM) | 0.005 AU/min |

| Note: This table illustrates the profound inhibition of peroxidase activity in the presence of XanDME. |

Mitochondrial Dysfunction: The Consequence of Heme Depletion

Mitochondria are central to cellular metabolism and apoptosis, and their proper function is heavily reliant on heme-containing proteins, particularly the cytochromes of the electron transport chain (ETC). XanDME has been shown to localize within the mitochondria, and by depleting the mitochondrial heme pool, it triggers significant mitochondrial dysfunction.[1]

Disruption of the Electron Transport Chain

Heme is an essential component of Complex II, III, and IV of the ETC, as well as cytochrome c.[1] The depletion of heme by XanDME leads to the disruption of the ETC, impairing mitochondrial respiration and the cell's ability to produce ATP efficiently.[1] Studies have shown that XanDME treatment leads to a significant decrease in the activity of Complex IV (cytochrome c oxidase).[2]

Table 4: Illustrative Quantitative Data on the Effect of XanDME on Mitochondrial Complex IV Activity

| Treatment | Complex IV Activity (% of Control) |

| Control | 100 |

| XanDME (10 µM) | 45 |

| Sodium Azide (Positive Control) | 20 |

| Note: This table provides an illustrative example of the inhibitory effect of XanDME on Complex IV activity. |

Impact on Mitochondrial Respiration

The disruption of the ETC directly impacts the oxygen consumption rate (OCR) of the cell. Treatment with XanDME leads to a significant reduction in mitochondrial respiration.

Table 5: Illustrative Quantitative Data on the Effect of XanDME on Cellular Oxygen Consumption Rate (OCR)

| Treatment | Basal OCR (pmol/min) |

| Vehicle Control | 150 |

| XanDME (5 µM) | 80 |

| Note: This table illustrates the reduction in mitochondrial respiration upon treatment with XanDME. |

Signaling Pathway and Experimental Workflows

The interaction of XanDME with heme initiates a signaling cascade that leads to mitochondrial-mediated apoptosis. The depletion of heme impairs the function of the electron transport chain, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors such as cytochrome c.

Caption: Signaling pathway of XanDME-induced mitochondrial dysfunction.

The experimental validation of this pathway involves a series of interconnected assays.

Caption: Experimental workflow for investigating XanDME's mechanism of action.

Detailed Experimental Protocols

UV-Vis Spectroscopy for Hemin-XanDME Binding

-

Prepare a stock solution of hemin (e.g., 1 mM in DMSO).

-

Prepare a stock solution of this compound (XanDME) in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, add a working solution of hemin (e.g., 10 µM in phosphate (B84403) buffer, pH 7.4).

-

Record the initial UV-Vis spectrum of the hemin solution from 300 nm to 600 nm using a spectrophotometer. Note the absorbance maximum of the Soret peak (around 390 nm).

-

Add increasing concentrations of XanDME to the hemin solution.

-

After each addition, gently mix and allow the solution to equilibrate for a specified time (e.g., 5 minutes).

-

Record the UV-Vis spectrum after each addition of XanDME.

-

Observe the shift in the Soret peak and the change in absorbance at the new maximum (around 440 nm).

GSH-Mediated Hemin Decomposition Assay

-

Prepare a solution of hemin (e.g., 25 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare solutions of XanDME at various concentrations.

-

In separate reaction tubes, pre-incubate the hemin solution with either buffer (control) or different concentrations of XanDME for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the decomposition reaction by adding a solution of glutathione (GSH) to a final concentration of, for example, 2 mM.

-

Incubate the reactions at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction and measure the remaining hemin concentration by reading the absorbance at the Soret peak maximum (around 390 nm for the control).

-

Calculate the percentage of hemin decomposition relative to the control.

In Vitro Peroxidase Activity Assay

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Prepare a solution of hemin (e.g., 5 nM) in the reaction buffer.

-

Prepare a solution of XanDME (e.g., 25 µM).

-

Prepare a chromogenic peroxidase substrate solution (e.g., TMB, Amplex Red).

-

Prepare a hydrogen peroxide (H₂O₂) solution.

-

In a 96-well plate, add the hemin solution.

-

To the test wells, add the XanDME solution and to the control wells, add an equal volume of buffer. Pre-incubate for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the chromogenic substrate and H₂O₂.

-

Immediately measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength (e.g., 570 nm for the product of Amplex Red).

-

Determine the rate of the reaction and compare the activity in the presence and absence of XanDME.

Confocal Microscopy for Mitochondrial Localization

-

Seed cells (e.g., MDA-MB-231) on glass-bottom dishes and allow them to adhere overnight.

-

Treat the cells with a solution of XanDME at a desired concentration for a specified time. Note that XanDME is autofluorescent.

-

In the final 30 minutes of incubation, add a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) to the cell culture medium.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium or PBS to the dishes.

-

Image the cells using a confocal microscope.

-

Acquire images in the channels corresponding to the autofluorescence of XanDME (e.g., excitation ~366 nm, emission ~414 nm) and the mitochondrial probe.

-

Analyze the images for colocalization of the XanDME signal with the mitochondrial probe signal to confirm mitochondrial localization.

Mitochondrial Complex IV Activity Assay

-

Isolate mitochondria from cultured cells or tissue using a mitochondrial isolation kit or standard differential centrifugation methods.

-

Determine the protein concentration of the isolated mitochondria.

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Prepare a solution of reduced cytochrome c.

-

In a 96-well plate or cuvette, add the isolated mitochondria (e.g., 10-20 µg of protein).

-

Add XanDME at the desired concentration to the test samples and an equivalent volume of solvent to the control. Pre-incubate for a specified time.

-

Initiate the reaction by adding the reduced cytochrome c.

-

Immediately monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm using a spectrophotometer or plate reader.

-

Calculate the rate of cytochrome c oxidation to determine Complex IV activity.

Cellular Oxygen Consumption Rate (OCR) Measurement

-

Seed cells in a specialized cell culture microplate for extracellular flux analysis (e.g., Seahorse XF plate) and allow them to adhere.

-

Treat the cells with XanDME at various concentrations for a specified duration.

-

Prior to the assay, replace the culture medium with a specialized assay medium (unbuffered) and incubate the cells in a non-CO₂ incubator at 37°C for approximately 1 hour.

-

Perform the OCR measurement using an extracellular flux analyzer.

-

Measure the basal OCR.

-

Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Analyze the data to determine the effect of XanDME on mitochondrial respiration parameters.

Conclusion

This compound represents a potent modulator of cellular function through its targeted interaction with heme. The sequestration and inactivation of this vital cofactor lead to a significant and detrimental impact on mitochondrial function, primarily through the disruption of the electron transport chain. This ultimately triggers apoptotic cell death. The experimental framework detailed in this guide provides a comprehensive approach for researchers to investigate and quantify the effects of XanDME and other heme-binding compounds on mitochondrial bioenergetics and cell fate. Further exploration of this mechanism may pave the way for the development of novel therapeutic strategies targeting heme metabolism in diseases characterized by hyper-proliferative or metabolically vulnerable cells.

References

Unveiling the Bioactive Potential of Xanthocillin X Permethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthocillin X permethyl ether, also known as Xanthocillin X dimethyl ether (XanDME), is a derivative of the natural product Xanthocillin X, which was first isolated from Penicillium notatum.[1] This semi-synthetic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-proliferative effects against triple-negative breast cancer, its antibacterial properties, and its potential role in neurodegenerative diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, including anti-proliferative, antibacterial, and potential neuroprotective effects.[2][3] The core mechanism underlying these activities is increasingly understood to be its interaction with heme, a critical iron-containing cofactor involved in numerous essential cellular processes.[2][4]

Anti-Proliferative Activity Against Triple-Negative Breast Cancer

This compound has demonstrated significant anti-proliferative effects against triple-negative breast cancer (TNBC) cells.[2] This activity is primarily attributed to its ability to bind mitochondrial heme, leading to a cascade of events that disrupt cancer cell metabolism and viability.

Mechanism of Action:

-

Heme Sequestration: this compound directly binds to mitochondrial heme.[2] This interaction is thought to occur via its two isonitrile functional groups.[4]

-

Disruption of the Electron Transport Chain (ETC): The binding of this compound to heme within cytochromes disrupts the normal function of the mitochondrial electron transport chain.[2]

-

Inhibition of Mitochondrial Respiration: This disruption of the ETC leads to the inhibition of mitochondrial respiration and a subsequent decrease in cellular ATP production.[2]

-

Induction of Cell Death: The compromised mitochondrial function ultimately triggers pathways leading to cancer cell death.[2]

Signaling Pathway: Mitochondrial Dysfunction in TNBC

Caption: Proposed mechanism of this compound in TNBC cells.

Antibacterial Activity

While Xanthocillin X has shown broad-spectrum antibacterial activity, the activity of its permethyl ether derivative appears to be more nuanced.[3][5] Studies have shown that against wild-type Acinetobacter baumannii, this compound has a significantly higher Minimum Inhibitory Concentration (MIC) compared to Xanthocillin X.[3] This reduced activity is attributed to the compound being a substrate for bacterial efflux pumps.[3] However, in an efflux pump-deficient strain of A. baumannii, the MIC of this compound is comparable to that of Xanthocillin X, suggesting that overcoming efflux mechanisms could be key to its antibacterial potential.[3]

Mechanism of Action:

The antibacterial mechanism of the parent compound, Xanthocillin X, involves the dysregulation of heme biosynthesis.[3][5] It is plausible that this compound shares a similar intracellular target, but its efficacy is limited by its removal from the bacterial cell.

Potential Role in Alzheimer's Disease

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-Proliferative Activity of this compound against Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85[6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25[6] |

Table 2: Antibacterial Activity of this compound against Acinetobacter baumannii

| Strain | Genotype | MIC (µM) |

| ATCC17978 | Wild-type | > 16[3] |

| ATCC17978 ΔadeBΔadeJ | Efflux pump knockout | Comparable to Xan.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cell Proliferation Assay (SRB Assay)

This protocol is adapted from the methodology used to assess the anti-proliferative effects of this compound on breast cancer cell lines.[6]

Workflow: SRB Cell Proliferation Assay

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete growth medium

-

96-well plates

-

This compound stock solution

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.[6]

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired time (e.g., 48 hours).[6]

-

Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.[6]

-

Washing: Wash the plates five times with water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 10 minutes.[6]

-

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Heme Binding Assay (UV-Vis Spectroscopy)

This protocol describes how to assess the in vitro binding of this compound to hemin (B1673052), the oxidized form of heme.[6]

Materials:

-

Hemin stock solution (1 mM in 0.1 N NaOH)

-

This compound stock solution (1 mM in acetone)

-

DMSO

-

200 mM HEPES buffer

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare fresh solutions of hemin and this compound.[6]

-

Reaction Mixture: In a suitable cuvette, prepare a mixture of hemin in DMSO/200 mM HEPES (1:1, v/v).[6]

-

Baseline Spectrum: Record the UV-Vis absorption spectrum of hemin alone (typically shows a peak around 390 nm).[6]

-

Titration: Add increasing concentrations of this compound to the hemin solution.[6]

-

Spectral Measurement: Record the UV-Vis absorption spectrum after each addition of this compound. Binding is indicated by a shift in the absorption peak (e.g., to 440 nm) and an increase in absorbance.[6]

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cells treated with this compound.

Workflow: Seahorse XF Cell Mito Stress Test

Caption: General workflow for a Seahorse XF mitochondrial stress test.

Materials:

-

Adherent cells

-

Seahorse XF96 or similar cell culture microplates

-

This compound

-

Seahorse XF Base Medium

-

Supplements (e.g., glucose, pyruvate, glutamine)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Cell Treatment: Treat the cells with this compound for the desired duration.

-

Medium Exchange: Replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with the necessary substrates.

-

Incubation: Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

-

Assay Execution: Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) and place the cell plate in the Seahorse XF Analyzer. Run the pre-programmed Mito Stress Test protocol.

-

Data Analysis: Analyze the resulting OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in these parameters in treated cells indicates inhibition of mitochondrial respiration.

Conclusion

This compound is a promising bioactive compound with well-documented anti-proliferative activity against triple-negative breast cancer, mediated through the disruption of mitochondrial function via heme binding. While its antibacterial activity against wild-type bacteria is limited by efflux pumps, it shows potential against resistant strains. The reported activity related to the reduction of Aβ-42 in the context of Alzheimer's disease warrants further investigation to establish a clear mechanism and therapeutic potential. This guide provides a foundational understanding of the biological activities of this compound, which should aid in guiding future research and development efforts.

References

- 1. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Yet another in vitro evidence that natural compounds introduced by diet have anti-amyloidogenic activities and can counteract neurodegenerative disease depending on aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

The Unseen Arsenal: A Technical Guide to the Antiviral and Antibacterial Properties of Xanthocillin X Permethyl Ether Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of Xanthocillin X and its permethyl ether derivatives, focusing on their antibacterial and antiviral properties. Drawing from foundational and contemporary research, this document synthesizes the available data on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

Xanthocillin X, a natural product first isolated from Penicillium notatum, and its methylated derivatives have demonstrated a range of biological activities. The antibacterial action, particularly against challenging Gram-negative pathogens, is now understood to be driven by a novel mechanism: the dysregulation of heme biosynthesis. By sequestering heme, these compounds induce an accumulation of porphyrins, leading to significant cellular stress and bacterial cell death. While historical studies have indicated antiviral properties, particularly for the mono- and di-methyl ether derivatives, the precise quantitative data from these early reports are not widely available in modern literature. This guide consolidates the current understanding of these compounds and provides detailed procedural outlines for their study.

Antibacterial Properties and Mechanism of Action

The antibacterial efficacy of Xanthocillin X and its derivatives has been a subject of renewed interest, especially in the context of rising antibiotic resistance.

Quantitative Antibacterial Data

Recent studies have focused on Xanthocillin X (Xan) and its dimethyl ether (XanDME), a permethyl ether derivative. The Minimum Inhibitory Concentration (MIC) is a key metric for antibacterial potency.

| Compound | Bacterial Strain | MIC (μM) | Notes |

| Xanthocillin X (Xan) | Acinetobacter baumannii ATCC17978 | 0.5 | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria has been reported.[1] |

| Xanthocillin X dimethyl ether (XanDME) | Acinetobacter baumannii ATCC17978 | >16 | The lack of activity is attributed to bacterial efflux pumps.[2] |

| Xanthocillin X dimethyl ether (XanDME) | A. baumannii ATCC17978 ΔadeBΔadeJ | 1 | Activity is restored in a strain with deficient efflux pumps, indicating the intrinsic antibacterial potential of the permethylated form.[2] |

Mechanism of Action: Heme Sequestration

The primary antibacterial mechanism of Xanthocillin X is not metal binding, as previously postulated for some isonitrile compounds, but rather the disruption of heme homeostasis.[1][3][4]

-

Heme Binding: Xanthocillin X directly binds to heme, the iron-containing cofactor essential for numerous cellular processes, including respiration.[2]

-

Dysregulation of Biosynthesis: This sequestration of heme disrupts the negative feedback loop that normally controls the heme biosynthesis pathway.

-

Porphyrin Accumulation: The uncontrolled pathway leads to the accumulation of fluorescent porphyrin intermediates.[2]

-

Cellular Stress and Death: The buildup of these intermediates induces significant oxidative stress, ultimately leading to bacterial cell death.[3]

This unique mechanism of action makes Xanthocillin X and its derivatives promising candidates for further antibiotic development, as they target a pathway not exploited by most current antibiotics.

Caption: Mechanism of antibacterial action via heme biosynthesis disruption.

Antiviral Properties

Pioneering studies in the late 1960s identified Xanthocillin X mono- and di-methyl ethers as "antiviral antibiotics".[5][6] These studies reported activity against several viruses, including Newcastle disease virus, Simplexvirus, and Vaccinia virus.[6]

Quantitative Antiviral Data

A comprehensive search of modern scientific literature and databases did not yield specific quantitative antiviral data (e.g., IC50 or EC50 values) from these original studies. The full texts of these 1968 articles are not readily accessible. Therefore, a direct comparison of the antiviral potency of the different derivatives is not possible at this time.

Potential Mechanism of Action: Prostaglandin (B15479496) Synthesis Inhibition

Subsequent research on Xanthocillin X monomethyl ether identified it as a potent inhibitor of prostaglandin biosynthesis.[7] Specifically, it was shown to inhibit the conversion of arachidonic acid into prostaglandin H2 with an IC50 of 0.2 µM in rabbit kidney microsomes.[7]

Prostaglandins are key mediators of the inflammatory response, which is intrinsically linked to viral pathogenesis. By inhibiting prostaglandin synthesis, these compounds could modulate the host's immune response to a viral infection, thereby creating an environment less conducive to viral replication. This represents a potential indirect antiviral mechanism. However, further research is required to establish a direct link between this inhibition and the reported antiviral effects.

Experimental Protocols

The following sections detail representative methodologies for assessing the antibacterial and antiviral properties of Xanthocillin X derivatives.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[8][9][10]

1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase. c. The bacterial suspension is diluted to a standardized concentration, typically 0.5 McFarland, which is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

2. Preparation of Compound Dilutions: a. The test compound (e.g., Xanthocillin X permethyl ether) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. b. A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate using the broth medium as the diluent.

3. Inoculation and Incubation: a. The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. The plate includes a positive control (bacteria in broth without the compound) and a negative control (broth only). c. The plate is incubated at 37°C for 16-24 hours.

4. Determination of MIC: a. After incubation, the plate is visually inspected for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Antiviral Efficacy Testing: Plaque Reduction Assay

This protocol describes a generic plaque reduction assay, a standard method for quantifying antiviral activity.[11][12][13] The specific cell lines, virus strains, and incubation times would need to be optimized for the virus of interest.

1. Cell Seeding: a. A monolayer of a susceptible host cell line (e.g., Vero cells) is seeded into 6-well or 12-well plates and grown to confluency.

2. Compound Preparation and Incubation: a. Serial dilutions of the Xanthocillin X derivative are prepared in a cell culture medium. b. The growth medium is removed from the confluent cell monolayers, and the cells are washed. c. The diluted compound is added to the wells, and the plates are incubated for a short period (e.g., 1 hour) to allow for drug uptake.

3. Viral Infection: a. The cells are infected with a known amount of virus (multiplicity of infection - MOI) sufficient to produce a countable number of plaques. b. The plates are incubated for 1-2 hours to allow for viral adsorption.

4. Overlay and Incubation: a. The virus-containing medium is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to neighboring cells, leading to the formation of localized lesions (plaques). b. The plates are incubated for a period appropriate for the virus to form visible plaques (typically 2-10 days).

5. Plaque Visualization and Quantification: a. The cells are fixed (e.g., with formaldehyde) and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones where cells have been lysed by the virus. b. The number of plaques in each well is counted. The percent inhibition is calculated relative to a virus-only control, and the 50% inhibitory concentration (IC50) is determined.

Caption: Workflow for a Plaque Reduction Antiviral Assay.

Conclusion and Future Directions

This compound derivatives, particularly the dimethyl ether form, represent a compelling class of compounds with a clearly defined and novel antibacterial mechanism of action. Their ability to disrupt heme biosynthesis offers a promising avenue for the development of new antibiotics, especially for treating infections caused by multidrug-resistant Gram-negative bacteria. The key challenge for the antibacterial application of XanDME is overcoming bacterial efflux mechanisms, a common hurdle in drug development.

The antiviral potential of these compounds is less defined in contemporary literature but is supported by historical reports and a plausible indirect mechanism involving the inhibition of prostaglandin synthesis. To fully realize their potential as antiviral agents, future research should focus on:

-

Re-evaluating Antiviral Activity: Modern, standardized antiviral assays should be employed to confirm and quantify the activity of Xanthocillin X mono- and di-methyl ethers against a broad panel of viruses.

-

Elucidating the Antiviral Mechanism: Investigating the downstream effects of prostaglandin synthesis inhibition on the replication cycles of specific viruses is crucial.

-

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of various ether derivatives could optimize both antibacterial and antiviral potency while improving pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New antiviral antibiotics; xanthocillin X mono- and dimethylether, and methoxy-xanthocillin X dimethylether. II. Biological aspects of antiviral activity. (Studies on antiviral and antitumor antibiotics. VI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New antiviral antibiotics; xanthocillin X mono- and dimethylether, and methoxy-xanthocillin X dimethylether. I. Isolation and characterization. (Studies on antiviral and antitumor antibiotics. V) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthocillin X monomethyl ether, a potent inhibitor of prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

Xanthocillin X Permethyl Ether: A Fungal-Derived Natural Product with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Xanthocillin X permethyl ether, a derivative of the isocyanide antibiotic Xanthocillin X, is a naturally occurring compound isolated from various fungal extracts. This technical guide provides a comprehensive overview of this compound, including its fungal sources, chemical properties, and biological activities. The document details experimental protocols for its isolation, characterization, and evaluation, and presents quantitative data on its biological effects. Furthermore, this guide illustrates key experimental workflows and the compound's mechanism of action through detailed diagrams.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₂₀H₁₆N₂O₂ |

| Molecular Weight | 316.35 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO |

| CAS Number | 4464-33-9 |

Fungal Sources

This compound has been isolated from several species of fungi, highlighting its presence in diverse fungal metabolomes. Known fungal sources include:

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with potential applications in neurodegenerative disease and oncology.

Anti-proliferative Activity

The compound has demonstrated significant anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC).[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 |

| ZR-75-1 | ER+, PR+/−, HER2− Breast Cancer | 1.7 |

| MDA-MB-453 | ER−, PR−, HER2+ Breast Cancer | 1.1 |

Antibacterial Activity

While less potent than its parent compound, Xanthocillin X, the permethylated derivative shows some activity against Gram-negative bacteria. Its efficacy is notably influenced by bacterial efflux pumps.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| Acinetobacter baumannii ATCC17978 | >16 |

| Acinetobacter baumannii ΔadeBΔadeJ | Comparable to Xanthocillin X |

Amyloid-β (Aβ) Lowering Activity

This compound has been identified as a compound with Aβ-42 lowering activity, suggesting its potential as a therapeutic agent for Alzheimer's disease.[2][3][4] However, specific IC₅₀ values for this activity are not currently available in the public literature.

Mechanism of Action: Disruption of Mitochondrial Function

The primary mechanism of action for the anti-proliferative effects of this compound involves the disruption of mitochondrial function. The compound binds to heme, leading to the depletion of intracellular heme pools. This subsequently interferes with the mitochondrial electron transport chain (ETC) by affecting heme-containing cytochromes, ultimately leading to mitochondrial dysfunction and inhibiting cancer cell proliferation.[1]

Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification from Fungal Culture (Representative Protocol)

Workflow for Isolation and Purification.

1. Fungal Culture:

-

Inoculate the desired fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate at 25-28°C for 14-21 days with shaking.

2. Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.

-

Extract the mycelia with methanol, followed by partitioning with ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest.

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

4. Characterization:

-

Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-proliferative Activity Assessment (MTT Assay)

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

-

Treat the cells with various concentrations of this compound (typically in a series of dilutions).

-

Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for 48-72 hours.

3. MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Amyloid-β (Aβ-42) Lowering Activity Assessment (ELISA)

1. Cell Culture and Treatment:

-

Culture a suitable cell line that produces Aβ-42 (e.g., CHO cells stably expressing human APP).

-

Treat the cells with different concentrations of this compound for 24-48 hours.

2. Sample Collection:

-

Collect the cell culture supernatant.

3. ELISA Procedure (using a commercial Aβ-42 ELISA kit):

-

Coat a 96-well plate with a capture antibody specific for Aβ-42.

-

Add the cell culture supernatants and Aβ-42 standards to the wells and incubate.

-

Wash the plate to remove unbound material.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate again.

-

Add the enzyme substrate and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

4. Data Analysis:

-

Generate a standard curve using the Aβ-42 standards.

-

Determine the concentration of Aβ-42 in the treated and untreated samples from the standard curve.

-

Calculate the percentage reduction in Aβ-42 levels for each concentration of the compound.

Conclusion

This compound is a promising natural product with well-defined anti-proliferative properties and potential for the development of therapeutics for neurodegenerative diseases. Its mechanism of action, involving the disruption of mitochondrial function, presents a compelling target for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to isolate, characterize, and evaluate this and similar fungal-derived compounds. Further research is warranted to fully elucidate its therapeutic potential, particularly in quantifying its Aβ-42 lowering activity and exploring its efficacy in in vivo models.

References

- 1. Structural Basis for Increased Toxicity of Pathological Aβ42:Aβ40 Ratios in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic Investigation of the Inhibition of Aβ42 Assembly and Neurotoxicity by Aβ42 C-terminal Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Xanthocillin X Permethyl Ether: A Technical Overview for Researchers

Abstract

Xanthocillin X permethyl ether, also known as Xanthocillin X dimethyl ether (XanDME), is a derivative of the natural product Xanthocillin X, which has garnered interest for its diverse biological activities. This technical guide provides a summary of the available spectroscopic data, primarily focusing on mass spectrometry, and delves into the proposed mechanism of its anti-proliferative effects. Detailed experimental protocols for mass spectrometry are presented, and the signaling pathway associated with its activity is visualized. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical profile of this compound.

Introduction

Xanthocillin X and its derivatives are isonitrile-containing natural products that have been investigated for various pharmacological properties. The permethylated form, this compound, has demonstrated notable anti-proliferative effects, particularly in triple-negative breast cancer models.[1][2] Understanding the spectroscopic characteristics and mechanism of action of this compound is crucial for its further development as a potential therapeutic agent. This guide synthesizes the currently available technical information on this compound.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental ¹H or ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. The focus of this section is therefore on the available mass spectrometry data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) has been employed to study this compound, particularly its interaction with hemin (B1673052). In a notable experiment, the analysis of a mixture of XanDME and hemin detected the ions corresponding to hemin ([M−H]⁻: 650.1389, [M+Na]⁺: 674.135). Interestingly, under these experimental conditions, the ions for this compound were not detected. It has been suggested that XanDME may undergo hydrolysis, as inferred from the observation of peaks corresponding to the hydrolyzed product[1].

| Analysis | Instrumentation | Key Findings | Reference |

| HRMS of XanDME and Hemin Mixture | SHIMADZU LC-MS 2020 with ESI; Thermo Fisher Scientific Q-Exactive with HESI-II | Ions of hemin were detected ([M−H]⁻: 650.1389, [M+Na]⁺: 674.135). Ions of XanDME were not detected. Potential hydrolysis of XanDME was suggested. | [1] |

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

The following protocol is based on the methodology described for the analysis of this compound in the presence of hemin[1].

Instrumentation:

-

SHIMADZU LC-MS 2020 with electrospray ionization (ESI).

-

Quadrupole-orbitrap (Q-Exactive) mass spectrometer (Thermo Fisher Scientific, Waltham, MA, USA) equipped with a heated electrospray ionization source (HESI-II).

Sample Preparation:

-

A mixture of this compound and hemin was prepared for analysis. The exact concentrations and solvent system were not specified in the available literature.

Data Acquisition:

-

Data was acquired in both positive and negative ion modes.

-

The mass range was set to scan for the expected ions of both this compound and hemin.

Mechanism of Action and Signaling Pathway

The anti-proliferative effect of this compound is attributed to its ability to interact with and deplete intracellular heme[1][2]. This interaction leads to mitochondrial dysfunction, a key event in its mechanism of action.

Proposed Signaling Pathway

The proposed mechanism involves the following key steps:

-

Hemin Binding: this compound directly binds to hemin, the oxidized form of heme[1][2].

-

Heme Depletion: This binding leads to a reduction in the intracellular pool of regulatory heme[1].

-

Mitochondrial Dysfunction: As heme is a critical cofactor for mitochondrial electron transport chain (ETC) proteins, its depletion disrupts the ETC, leading to impaired mitochondrial respiration[2].

-

Anti-Proliferative Effect: The resulting mitochondrial dysfunction contributes significantly to the inhibition of cancer cell proliferation[1][2].

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Mechanism Elucidation

The investigation into the mechanism of action typically follows a structured workflow.

Caption: Experimental workflow for investigating the mechanism of action.

Conclusion

This compound is a promising anti-proliferative agent with a distinct mechanism of action involving the depletion of intracellular heme and subsequent mitochondrial dysfunction. While detailed NMR spectroscopic data remains elusive in the public domain, mass spectrometry has provided initial insights into its chemical behavior and interactions. The experimental protocols and mechanistic understanding presented in this guide offer a foundation for further research and development of this and related compounds. Future work should prioritize the full spectroscopic characterization of this compound to support its advancement in drug discovery pipelines.

References

- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme | MDPI [mdpi.com]

The Role of Xanthocillin X Permethyl Ether in Lowering Aβ-42 Levels: A Review of Currently Available Evidence

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a summary of the current publicly available scientific information regarding the potential of Xanthocillin X permethyl ether in modulating Amyloid-beta 42 (Aβ-42) levels, a key peptide implicated in the pathology of Alzheimer's disease. Despite extensive searches of scientific literature and databases, it is crucial to note that there is a significant scarcity of direct research on this compound and its specific effects on Aβ-42.

While the initial premise of this guide was to provide an in-depth technical overview, the lack of quantitative data, detailed experimental protocols, and defined signaling pathways for this compound necessitates a shift in focus. This report will instead summarize the available information on closely related Xanthocillin derivatives and outline the general methodologies used in the field to assess potential Aβ-42 lowering agents.

Introduction to Xanthocillins and Alzheimer's Disease

Xanthocillin X and its derivatives are a class of natural products, typically isolated from fungi. Some compounds within this family have demonstrated a range of biological activities. Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of Aβ plaques in the brain, with the Aβ-42 isoform being a primary component and a key therapeutic target.

Evidence for Related Xanthocillin Derivatives

While direct evidence for this compound is lacking, some studies on related compounds offer tangential insights:

-

Xanthocillin X Dimethyl Ether (XanDME): Research has indicated that XanDME exhibits pharmacological activities relevant to Alzheimer's disease. Notably, it has been shown to bind to heme. The relevance of this heme-binding activity to Aβ-42 modulation is yet to be elucidated.

-

Xanthocillin X Monomethyl Ether: This derivative has been found to inhibit prostaglandin (B15479496) synthesis. As neuroinflammation is a key feature of Alzheimer's disease pathology, this anti-inflammatory activity could be a potential, albeit indirect, mechanism of action.

It is important to emphasize that these findings on related molecules do not directly translate to the activity of this compound. The specific methylation pattern of the permethyl ether derivative could significantly alter its biological properties and target engagement.

Standard Methodologies for Assessing Aβ-42 Lowering Agents

In the absence of specific protocols for this compound, this section outlines the standard experimental workflows and assays typically employed in the field to evaluate compounds for their ability to lower Aβ-42 levels.

In Vitro Aβ-42 Reduction Assays

A common initial step is to assess the direct effect of a compound on Aβ-42 production in a controlled cellular environment.

Experimental Workflow for Cellular Aβ-42 Measurement:

Caption: General workflow for in vitro Aβ-42 quantification.

Detailed Protocol Steps:

-

Cell Line Selection: Commonly used cell lines include human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells stably overexpressing human amyloid precursor protein (APP), particularly with mutations that increase Aβ-42 production (e.g., the "Swedish" mutation).

-

Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (typically 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Sample Collection: The cell culture supernatant (conditioned media) is collected to measure secreted Aβ-42 levels. Cells can also be lysed to measure intracellular Aβ-42.

-

Aβ-42 Quantification: An enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying Aβ-42 levels. This assay uses specific antibodies to capture and detect Aβ-42 with high sensitivity and specificity.

-

Data Analysis: The results are typically expressed as a percentage of Aβ-42 reduction compared to the vehicle control. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) value.

Investigating the Mechanism of Action

Once a compound is confirmed to lower Aβ-42, further experiments are conducted to understand its mechanism of action.

Potential Signaling Pathways and Targets to Investigate:

Caption: Potential targets in the amyloidogenic APP processing pathway.

Key Experiments:

-

Secretase Activity Assays: In vitro assays can directly measure the enzymatic activity of β-secretase (BACE1) and γ-secretase in the presence of the compound. A reduction in the activity of these enzymes would suggest a direct inhibitory effect.

-

Western Blot Analysis: This technique can be used to analyze the levels of full-length APP and its cleavage products (e.g., C99, the immediate precursor to Aβ). Changes in the levels of these fragments can provide insights into which secretase is being affected.

-

Gene Expression Analysis: Techniques like qPCR can be used to determine if the compound alters the expression of genes encoding APP, BACE1, or components of the γ-secretase complex.

Data Presentation (Hypothetical)

Due to the lack of available data, the following tables are presented as templates to illustrate how quantitative data for a compound like this compound would be structured.

Table 1: In Vitro Aβ-42 Reduction by this compound

| Concentration (µM) | Mean Aβ-42 Reduction (%) | Standard Deviation |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| IC50 (µM) |

Table 2: Effect of this compound on Secretase Activity

| Compound Concentration (µM) | BACE1 Inhibition (%) | γ-secretase Inhibition (%) |

| 1 | ||

| 10 | ||

| 100 | ||

| IC50 (µM) |

Conclusion and Future Directions

Currently, there is a notable absence of published research specifically detailing the role of this compound in lowering Aβ-42 levels. While related compounds have shown some biological activities that may be relevant to Alzheimer's disease, direct evidence for the permethylated derivative is required.